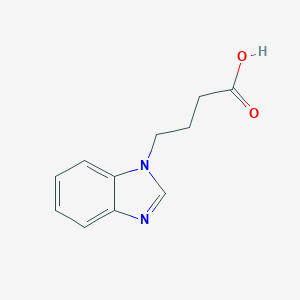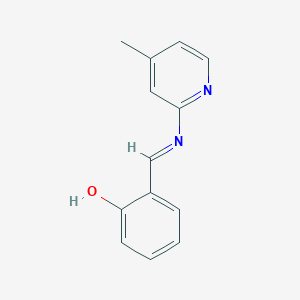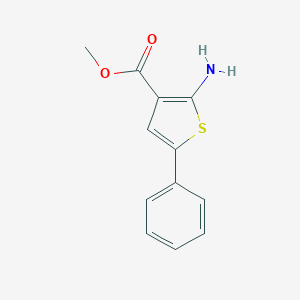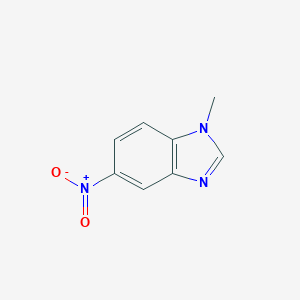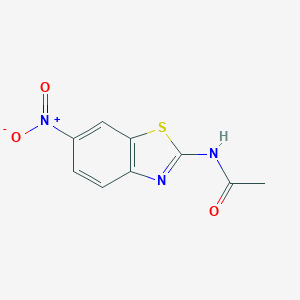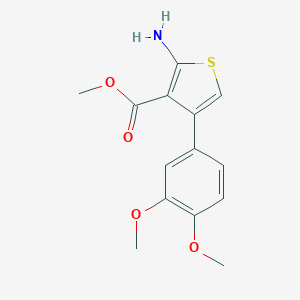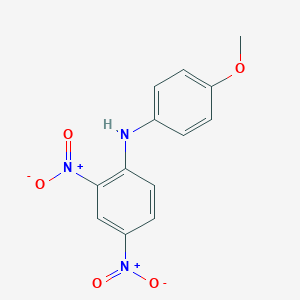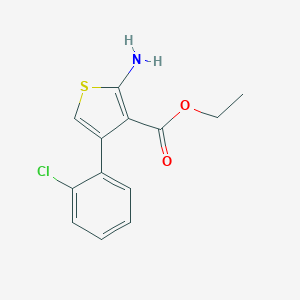
1-(p-Toluolsulfonyl)imidazol
Übersicht
Beschreibung
1-(p-Toluenesulfonyl)imidazole, also known as 1-Tosylimidazole, is a compound used in the field of chemistry . It is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It can also be used in the chiral separation of amino acids and anionic drugs by capillary electrophoresis .
Synthesis Analysis
1-(p-Toluenesulfonyl)imidazole is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It is also used in the synthesis of mono-6 A - (1-butyl-3-imidazolium)-6 A -deoxy-β-cyclodextrin chloride (BIMCD), which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .Molecular Structure Analysis
The molecular formula of 1-(p-Toluenesulfonyl)imidazole is C10H10N2O2S . It has a molecular weight of 222.26 . The structure includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
1-(p-Toluenesulfonyl)imidazole is known to convert alcohols to azides in one step . It is also used in the synthesis of cationic water-soluble cyclodextrin, BIMCD .Physical and Chemical Properties Analysis
1-(p-Toluenesulfonyl)imidazole is a solid substance . It is soluble in chloroform at a concentration of 25 mg/mL . It has a melting point of 76-78 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 409.1±38.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Polynukleotid-Synthese
“1-(p-Toluolsulfonyl)imidazol” wird als Reagenz für die Polynukleotid-Synthese verwendet . Polynukleotide sind die Bausteine von Nukleinsäuren, die für alle bekannten Lebensformen von entscheidender Bedeutung sind. Diese Anwendung ist in der Gentechnik und der biowissenschaftlichen Forschung von entscheidender Bedeutung.
Selektive Tosylierung
Diese Verbindung wird auch als Reagenz für die selektive Tosylierung verwendet . Tosylierung ist ein Prozess, bei dem eine Tosylgruppe, die von Toluolsulfonsäure abgeleitet ist, in ein Molekül eingeführt wird. Dies ist ein wichtiger Schritt in vielen Verfahren der organischen Synthese.
Direkte Epoxidierung von Diolen
“this compound” wird für die direkte Epoxidierung von Diolen verwendet . Epoxide sind cyclische Ether, die nützliche Zwischenprodukte in der organischen Synthese sind. Sie können durch eine Vielzahl von Nukleophilen geöffnet werden, was zu nützlichen Produkten führt.
Synthese von kationischem wasserlöslichem Cyclodextrin
Diese Verbindung wurde bei der Synthese von kationischem wasserlöslichem Cyclodextrin verwendet . Cyclodextrine sind cyclische Oligosaccharide, die in der pharmazeutischen Industrie, der Lebensmittelindustrie und der chemischen Industrie aufgrund ihrer Fähigkeit, Einschlusskomplexe mit einer Vielzahl von Molekülen zu bilden, eingesetzt werden.
Chirale Trennung von Aminosäuren
Das kationische wasserlösliche Cyclodextrin, das unter Verwendung von “this compound” synthetisiert wurde, ist nützlich für die chirale Trennung von Aminosäuren . Die chirale Trennung ist eine große Herausforderung in der pharmazeutischen Industrie, da die verschiedenen Enantiomere eines chiralen Arzneimittelmoleküls oft unterschiedliche biologische Aktivitäten aufweisen.
Trennung von anionischen Pharmazeutika
Dasselbe kationische wasserlösliche Cyclodextrin ist auch nützlich für die Trennung von anionischen Pharmazeutika . Dies ist wichtig in der pharmazeutischen Analytik und Qualitätskontrolle.
Safety and Hazards
1-(p-Toluenesulfonyl)imidazole is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Zukünftige Richtungen
1-(p-Toluenesulfonyl)imidazole has been used in the synthesis of cationic water-soluble cyclodextrin, BIMCD, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests potential future applications in the field of chiral separation.
Relevant Papers The paper titled “1- (P-toluenesulfonyl)imidazole (PTSI) as the novel bifunctional electrolyte for LiCoO2-based cells with improved performance at high voltage” discusses the use of 1-(p-Toluenesulfonyl)imidazole in the context of improving the performance of LiCoO2-based cells .
Wirkmechanismus
Target of Action
The primary target of 1-(p-Toluenesulfonyl)imidazole (PTSI) is alcohols . It interacts with alcohols and converts them into azides .
Mode of Action
PTSI interacts with alcohols through a process known as tosylation . This process involves the conversion of alcohols to azides in a single step . The tosylation process enhances the reactivity of the alcohol, making it a better leaving group for subsequent reactions .
Biochemical Pathways
The primary biochemical pathway affected by PTSI is the conversion of alcohols to azides . This conversion is crucial in the synthesis of various organic compounds. For instance, PTSI was used in the synthesis of cationic water-soluble cyclodextrin, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability .
Result of Action
The result of PTSI’s action is the formation of azides from alcohols . This conversion is a crucial step in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cationic water-soluble cyclodextrin .
Action Environment
The action of PTSI can be influenced by various environmental factors. For example, in the context of LiCoO2-based cells, PTSI acts as a bifunctional electrolyte additive, improving the cells’ performance at high voltage . The results of electrochemical and spectroscopic techniques indicate that PTSI decomposes before the electrolyte solvents are consumed, and then participates in the formation of an interface layer on the electrodes, thereby enhancing the performance of the cells .
Biochemische Analyse
Biochemical Properties
1-(p-Toluenesulfonyl)imidazole plays a significant role in biochemical reactions, particularly in the conversion of alcohols to azides This reaction is crucial in the synthesis of various biochemical compounds
Cellular Effects
It has been used as a bifunctional electrolyte in LiCoO2-based cells, where it improved performance at high voltage . It was found to decompose before the electrolyte solvents were consumed, participating in the formation of an interface layer on the electrodes, which improved cell performance .
Molecular Mechanism
The molecular mechanism of 1-(p-Toluenesulfonyl)imidazole primarily involves its reaction with alcohols to form azides This reaction is thought to occur via a nucleophilic substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbon in the imidazole ring
Temporal Effects in Laboratory Settings
It has been used in LiCoO2-based cells, where it showed improved performance over 200 cycles . This suggests that it has good stability and does not degrade significantly over time. More detailed studies on its long-term effects on cellular function in in vitro or in vivo studies are needed.
Metabolic Pathways
Its primary known reaction is the conversion of alcohols to azides
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMYJRAQYREBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022181 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-08-8 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Toluenesulphonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tosylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-toluenesulphonyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-(p-Toluenesulfonyl)imidazole in current research?
A: 1-(p-Toluenesulfonyl)imidazole exhibits versatility as a synthetic intermediate and as a component in electrolyte solutions for lithium-ion batteries. [, ] Specifically, it serves as a crucial precursor in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] Additionally, its incorporation into electrolytes for LiCoO2-based cells shows promise in enhancing battery performance, particularly at high voltages. []
Q2: Can you elaborate on the role of 1-(p-Toluenesulfonyl)imidazole in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin?
A: 1-(p-Toluenesulfonyl)imidazole acts as an intermediate in the sulfonation reaction leading to 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] While the precise mechanism isn't detailed in the provided abstracts, it likely involves the transfer of the p-toluenesulfonyl group to the hydroxyl group at the 6A position of the β-cyclodextrin molecule.
Q3: Has there been any research on the vibrational characteristics of 1-(p-Toluenesulfonyl)imidazole?
A: Yes, research has explored the vibrational spectral activity of 1-(p-Toluenesulfonyl)imidazole using theoretical computations. [] This research likely provides insights into the molecule's structural properties and vibrational modes, which can be valuable for analytical characterization and understanding its interactions in different chemical environments.
A: Interestingly, derivatives of 1-(p-Toluenesulfonyl)imidazole find applications in chiral chemistry. Research highlights the synthesis of cationic single-isomer cyclodextrins using derivatives of this compound. [] These cyclodextrins demonstrate potential as chiral stationary phases for separating enantiomers of amino acids and anionic pharmaceuticals, showcasing their significance in analytical and pharmaceutical fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



